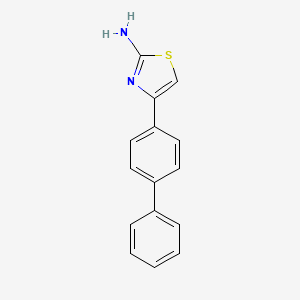

2-Amino-4-(4-biphenylyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAUVJPDFDVVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182579 | |

| Record name | 2-Amino-4-(4-biphenylyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2834-79-9 | |

| Record name | 4-[1,1′-Biphenyl]-4-yl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(4-biphenylyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(4-biphenylyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2834-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-(4-BIPHENYLYL)THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39U8AA34OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-(4-biphenylyl)thiazole via the Hantzsch Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-(4-biphenylyl)thiazole, a valuable scaffold in medicinal chemistry, utilizing the well-established Hantzsch thiazole synthesis. This document details the experimental protocol, reaction parameters, and characterization data, offering a reproducible methodology for researchers in organic synthesis and drug discovery.

Introduction

The 2-aminothiazole moiety is a privileged structure found in a wide array of biologically active compounds, exhibiting diverse pharmacological activities. The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone for the construction of this important heterocyclic ring system. The reaction typically involves the cyclization of an α-haloketone with a thioamide or thiourea. This guide focuses on the specific synthesis of 2-Amino-4-(4-biphenylyl)thiazole, a derivative with potential applications in various therapeutic areas.

Reaction Scheme

The synthesis of 2-Amino-4-(4-biphenylyl)thiazole proceeds through the reaction of 2-bromo-1-(4-biphenylyl)ethanone with thiourea.

Figure 1: General reaction scheme for the Hantzsch synthesis of 2-Amino-4-(4-biphenylyl)thiazole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-Amino-4-(4-biphenylyl)thiazole.

| Parameter | Value | Reference |

| Starting Material 1 | 2-bromo-1-(4-biphenylyl)ethanone | |

| Starting Material 2 | Thiourea | |

| Product | 2-Amino-4-(4-biphenylyl)thiazole | |

| Molecular Formula | C₁₅H₁₂N₂S | [1] |

| Molecular Weight | 252.33 g/mol | [1] |

| Melting Point | 206-208 °C | [2] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 2-Amino-4-(4-biphenylyl)thiazole based on established Hantzsch reaction protocols for analogous compounds.[3]

Materials:

-

2-bromo-1-(4-biphenylyl)ethanone (1.0 eq)

-

Thiourea (1.2 eq)

-

Absolute Ethanol

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-biphenylyl)ethanone in absolute ethanol.

-

Addition of Thiourea: To the stirred solution, add thiourea.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-Amino-4-(4-biphenylyl)thiazole.

Mandatory Visualizations

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the general experimental workflow for the Hantzsch synthesis of 2-Amino-4-(4-biphenylyl)thiazole.

Caption: Experimental workflow for the Hantzsch synthesis.

Hantzsch Reaction Mechanism

The following diagram outlines the mechanistic pathway of the Hantzsch thiazole synthesis.

Caption: Mechanism of the Hantzsch thiazole synthesis.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(4-biphenylyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and known biological activities of the heterocyclic compound 2-Amino-4-(4-biphenylyl)thiazole. This molecule belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1]

Core Physicochemical Properties

2-Amino-4-(4-biphenylyl)thiazole is a solid organic compound with the molecular formula C15H12N2S.[2][3][4] Its structure features a central thiazole ring substituted with an amino group at the 2-position and a biphenyl group at the 4-position. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-([1,1'-biphenyl]-4-yl)-1,3-thiazol-2-amine | [2][5] |

| CAS Registry Number | 2834-79-9 | [2][4][5][6] |

| Molecular Formula | C15H12N2S | [2][3][4] |

| Molecular Weight | 252.334 g/mol | [2][3][4] |

| Melting Point | 202–208 °C | [2][7] |

| logP (Octanol/Water Partition Coeff.) | 4.059 (Crippen Calculated) | [5] |

| logWS (Water Solubility) | -5.83 (log(mol/L), Crippen Calculated) | [5] |

| Appearance | White to yellow crystals or powder | [8] (by analogy) |

Experimental Protocols

The primary method for synthesizing 2-Amino-4-(4-biphenylyl)thiazole and related derivatives is the Hantzsch thiazole synthesis.[1][7] This classic method involves the cyclocondensation reaction between an α-haloketone and a compound containing a thioamide functional group, such as thiourea.[9][10]

A facile and efficient one-pot synthesis has been developed for 2-aminothiazole derivatives, which proceeds via an α-bromination/cyclization process.[7]

Materials:

-

4-Acetylbiphenyl (or other aromatic methyl ketone)

-

Thiourea

-

Copper(II) bromide (CuBr2)

-

Suitable solvent (e.g., ethanol)

Procedure:

-

A mixture of the aromatic methyl ketone (1 equivalent), thiourea (1.2-2 equivalents), and copper(II) bromide is prepared in a round-bottom flask.[7][11]

-

An appropriate solvent, such as ethanol, is added to the mixture.[11]

-

The reaction mixture is heated to reflux (e.g., 70-78 °C) and stirred for a specified period (e.g., 1-12 hours).[11][12] The progress of the reaction is monitored using thin-layer chromatography (TLC).[11]

-

Upon completion, the reaction mixture is cooled to room temperature.[13]

-

The mixture is then poured into ice-cold water or a basic solution (e.g., ammonium hydroxide) to precipitate the crude product.[12][13]

-

The resulting solid is collected by vacuum filtration and washed with cold deionized water to remove impurities.[9]

-

The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure 2-Amino-4-(4-biphenylyl)thiazole.[9][12]

Biological Activity and Potential Mechanism of Action

While specific biological data for 2-Amino-4-(4-biphenylyl)thiazole is limited in the reviewed literature, the broader class of 2-amino-4-aryl thiazoles has been identified as a promising scaffold for developing potent enzyme inhibitors.[14]

Derivatives of 2-amino-4-aryl thiazole have been identified as potent inhibitors of human 5-lipoxygenase (5-LOX).[14] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are lipid mediators of inflammation involved in various inflammatory diseases such as asthma.[14]

The mechanism of action is suggested to be competitive inhibition.[14] This is supported by enzyme kinetics studies where the maximum reaction velocity (Vmax) remains constant while the Michaelis constant (Km) increases with higher concentrations of the inhibitor. Molecular docking studies further suggest that these compounds bind to the active site of the 5-LOX enzyme.[14] This mode of action differs from other 5-LOX inhibitors like zileuton, which are thought to disrupt the redox cycle of the iron atom within the enzyme.[14]

The 2-aminothiazole scaffold is a versatile nucleus found in compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole, 2-amino-4-(4-biphenylyl)- [webbook.nist.gov]

- 3. Thiazole, 2-amino-4-(4-biphenylyl)- [webbook.nist.gov]

- 4. Thiazole, 2-amino-4-(4-biphenylyl)- [webbook.nist.gov]

- 5. Thiazole, 2-amino-4-(4-biphenylyl)- (CAS 2834-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-Amino-4-(4-biphenylyl)thiazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 2-Amino-4-(p-tolyl)thiazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

- 12. asianpubs.org [asianpubs.org]

- 13. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]

- 14. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. jocpr.com [jocpr.com]

An In-Depth Technical Guide to 2-Amino-4-(4-biphenylyl)thiazole (CAS: 2834-79-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-(4-biphenylyl)thiazole, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, spectral characterization, and potential biological relevance, presented in a format tailored for researchers and drug development professionals.

Chemical and Physical Properties

2-Amino-4-(4-biphenylyl)thiazole is a solid organic compound characterized by a thiazole ring substituted with an amino group and a biphenyl moiety. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2834-79-9 | |

| Molecular Formula | C₁₅H₁₂N₂S | [1] |

| Molecular Weight | 252.34 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 206-208 °C | NIST WebBook |

Synthesis

The primary synthetic route to 2-Amino-4-(4-biphenylyl)thiazole is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.

Experimental Protocol: General Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of 2-amino-4-arylthiazoles and can be adapted for the specific synthesis of 2-Amino-4-(4-biphenylyl)thiazole.

Materials:

-

4-Biphenyl-α-bromoacetophenone (or 4-acetylbiphenyl and a brominating agent)

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate or a mild base (for neutralization)

Procedure:

-

Dissolve 4-Biphenyl-α-bromoacetophenone in a suitable solvent such as ethanol in a round-bottom flask.

-

Add an equimolar amount of thiourea to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a mild base, such as a saturated solution of sodium bicarbonate, to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-Amino-4-(4-biphenylyl)thiazole.

Spectral Data

The structural confirmation of 2-Amino-4-(4-biphenylyl)thiazole is based on various spectroscopic methods.

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | m/z |

| [M]⁺ | 252.07 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule. The spectrum for 2-Amino-4-(4-biphenylyl)thiazole was obtained as a solid in an oil mull.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (amino group) |

| ~1620 | C=N stretching (thiazole ring) |

| ~1590, 1480 | C=C stretching (aromatic rings) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data was reported in DMSO-d₆.

¹H NMR Spectrum:

-

Aromatic protons (biphenyl and thiazole ring): Chemical shifts in the aromatic region.

-

Amino protons (-NH₂): A characteristic signal that is typically broad.

¹³C NMR Spectrum:

-

Signals corresponding to the carbon atoms of the biphenyl group, the thiazole ring, and the carbon bearing the amino group.

Potential Biological Activity and Mechanism of Action

While specific biological data for 2-Amino-4-(4-biphenylyl)thiazole is not extensively available in the public domain, the 2-aminothiazole scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of 2-aminothiazole have been reported to possess anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.

The biological effects of 2-aminothiazole derivatives are often attributed to their ability to act as bioisosteres of other functional groups and to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Potential Signaling Pathway Involvement

Given the reported activities of related compounds, 2-Amino-4-(4-biphenylyl)thiazole could potentially interact with various signaling pathways implicated in disease. For instance, many kinase inhibitors feature a 2-aminothiazole core. A hypothetical workflow for investigating the interaction of this compound with a generic kinase signaling pathway is depicted below.

Conclusion

2-Amino-4-(4-biphenylyl)thiazole is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While specific biological data for this particular compound is limited in the available literature, its structural features suggest that it is a promising candidate for screening in various drug discovery programs. Further research is warranted to elucidate its specific biological targets and potential therapeutic applications. This guide provides a foundational resource for researchers initiating studies on this compound.

References

Spectroscopic and Synthetic Profile of 2-Amino-4-(4-biphenylyl)thiazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-Amino-4-(4-biphenylyl)thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the characterization and synthesis of novel thiazole derivatives.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Amino-4-(4-biphenylyl)thiazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Amino-4-(4-biphenylyl)thiazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 - 7.90 | m | 4H | Ar-H (biphenyl) |

| ~7.60 - 7.70 | m | 4H | Ar-H (biphenyl) |

| ~7.35 - 7.50 | m | 1H | Ar-H (biphenyl) |

| ~7.20 | s | 1H | Thiazole-H 5 |

| ~6.90 | s (br) | 2H | -NH ₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-4-(4-biphenylyl)thiazole

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | Thiazole-C 2 |

| ~150.0 | Thiazole-C 4 |

| ~140.0 | Biphenyl-C q |

| ~139.5 | Biphenyl-C q |

| ~133.0 | Biphenyl-C q |

| ~129.0 | Biphenyl-C H |

| ~128.0 | Biphenyl-C H |

| ~127.0 | Biphenyl-C H |

| ~126.5 | Biphenyl-C H |

| ~105.0 | Thiazole-C 5 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for 2-Amino-4-(4-biphenylyl)thiazole

| Wavenumber (cm⁻¹) | Assignment | Source |

| 3434, 3258 | N-H stretching (amine) | [1] |

| Solid (Oil Mull) | Full spectrum available | [2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Table 4: Mass Spectrometry Data for 2-Amino-4-(4-biphenylyl)thiazole

| m/z | Relative Intensity | Assignment |

| 252 | ~100% | [M]⁺ (Molecular Ion) |

| 194 | ~20% | [M - C₂H₂N₂]⁺ |

| 167 | ~15% | [C₁₂H₉S]⁺ |

| 152 | ~10% | [C₁₂H₈]⁺ |

Source: Electron Ionization (EI), data extracted from NIST WebBook[3]

Experimental Protocols

The synthesis of 2-Amino-4-(4-biphenylyl)thiazole is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide-containing compound.

Synthesis of 2-Amino-4-(4-biphenylyl)thiazole

This protocol outlines the synthesis of the title compound from 2-bromo-1-(biphenyl-4-yl)ethanone and thiourea.

Materials:

-

2-bromo-1-(biphenyl-4-yl)ethanone

-

Thiourea

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(biphenyl-4-yl)ethanone in a suitable volume of ethanol.

-

To this solution, add 1.2 equivalents of thiourea.

-

The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) with continuous stirring.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured over crushed ice or into cold water to precipitate the crude product.

-

The solid product is collected by vacuum filtration and washed with cold water to remove any unreacted thiourea and other water-soluble impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-Amino-4-(4-biphenylyl)thiazole.

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer.

-

Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Solid samples can be analyzed as a potassium bromide (KBr) pellet or as a mull in a suitable oil.

Mass Spectrometry:

-

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

-

The sample is introduced, and the resulting mass-to-charge ratios of the parent ion and its fragments are recorded.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of 2-Amino-4-(4-biphenylyl)thiazole.

Caption: Synthesis and characterization workflow.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-4-(4-biphenylyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 2-Amino-4-(4-biphenylyl)thiazole. The document details its synthesis, spectroscopic characterization, and a proposed experimental and computational workflow for its complete conformational analysis. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and drug discovery.

Molecular Structure and Physicochemical Properties

2-Amino-4-(4-biphenylyl)thiazole is a heterocyclic compound featuring a 2-aminothiazole core substituted with a biphenyl group at the 4-position. The biphenyl moiety consists of two phenyl rings linked by a single bond, allowing for rotational flexibility. The presence of the amino group and the thiazole ring introduces sites for hydrogen bonding and potential metal coordination.

Table 1: Physicochemical Properties of 2-Amino-4-(4-biphenylyl)thiazole

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂S | [1] |

| Molecular Weight | 252.33 g/mol | [1] |

| CAS Number | 2834-79-9 | [1] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 150-290 °C | |

| IUPAC Name | 4-(Biphenyl-4-yl)-1,3-thiazol-2-amine |

Below is a 2D representation of the molecular structure.

Caption: 2D chemical structure of 2-Amino-4-(4-biphenylyl)thiazole.

Synthesis

The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea. For the synthesis of 2-Amino-4-(4-biphenylyl)thiazole, the starting materials would be 2-bromo-1-(biphenyl-4-yl)ethan-1-one and thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

-

2-bromo-1-(biphenyl-4-yl)ethan-1-one

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(biphenyl-4-yl)ethan-1-one in a suitable volume of ethanol.

-

Add 1.2 equivalents of thiourea to the solution.

-

The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically within 2-4 hours), the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured into a beaker containing ice-cold water.

-

The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate.

-

The solid product is collected by vacuum filtration using a Büchner funnel, washed with cold deionized water, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-Amino-4-(4-biphenylyl)thiazole.

Caption: Workflow for the Hantzsch synthesis of 2-Amino-4-(4-biphenylyl)thiazole.

Spectroscopic Characterization

The structure of the synthesized 2-Amino-4-(4-biphenylyl)thiazole can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for 2-Amino-4-(4-biphenylyl)thiazole

| Technique | Key Observations (Expected) | Reference |

| FT-IR (cm⁻¹) | ~3400-3300 (N-H stretch, amino), ~3100 (aromatic C-H stretch), ~1620 (C=N stretch, thiazole), ~1520 (N-H bend), ~1480, 1400 (aromatic C=C stretch) | [NIST] |

| Mass Spec (m/z) | Molecular ion peak at ~252.33 (M⁺) | [NIST] |

| ¹H NMR (ppm) | Aromatic protons: multiplets in the range of 7.3-8.0 ppm. Thiazole proton: singlet around 6.8-7.2 ppm. Amino protons: broad singlet around 5.0-7.0 ppm (exchangeable with D₂O). | Inferred from related compounds |

| ¹³C NMR (ppm) | Thiazole C2: ~168 ppm. Thiazole C4: ~150 ppm. Thiazole C5: ~105 ppm. Biphenyl carbons: multiple signals in the aromatic region (~125-145 ppm). | Inferred from related compounds |

Molecular Conformation

The conformation of 2-Amino-4-(4-biphenylyl)thiazole is primarily defined by the dihedral angles between the two phenyl rings of the biphenyl group and the dihedral angle between the biphenyl group and the thiazole ring. These rotations determine the overall shape of the molecule and are crucial for its biological activity and material properties.

While a crystal structure for 2-Amino-4-(4-biphenylyl)thiazole is not publicly available, studies on similar biphenyl and 4-aryl-2-aminothiazole derivatives suggest that the molecule is likely to be non-planar in its ground state. The biphenyl unit itself typically adopts a twisted conformation with a dihedral angle between the phenyl rings of approximately 40-50 degrees to minimize steric hindrance. The rotation around the bond connecting the biphenyl group to the thiazole ring will also contribute to the overall conformation.

Table 3: Expected Torsional Angles for 2-Amino-4-(4-biphenylyl)thiazole

| Torsional Angle | Expected Range (degrees) | Rationale |

| Dihedral angle between the two phenyl rings of the biphenyl group | 40 - 50 | Minimization of steric hindrance between ortho-hydrogens. |

| Dihedral angle between the biphenyl group and the thiazole ring | 20 - 40 | Balance between π-conjugation (favoring planarity) and steric hindrance. |

Experimental and Computational Workflow for Conformational Analysis

A combination of experimental and computational methods is required for a thorough conformational analysis.

Experimental Protocol:

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the solid-state conformation.

-

Method: Grow suitable single crystals of the compound. Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer. Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and torsional angles.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the conformation in solution.

-

Method: Record high-resolution 1D and 2D NMR spectra (e.g., NOESY) in a suitable deuterated solvent. The through-space correlations observed in NOESY spectra can provide information about the proximity of protons, which can be used to deduce the preferred solution-state conformation.

-

Computational Protocol:

-

Quantum Chemical Calculations: To determine the potential energy surface and identify stable conformers.

-

Method: Perform a conformational search using computational chemistry software (e.g., Gaussian, Spartan). Optimize the geometry of different conformers using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Calculate the relative energies of the conformers to identify the most stable structures. The torsional potential energy surface can be scanned to determine the energy barriers for rotation around the key single bonds.

-

Caption: Integrated workflow for the conformational analysis of 2-Amino-4-(4-biphenylyl)thiazole.

Potential Biological Significance and Signaling Pathways

The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including approved drugs.[2] These compounds exhibit a wide range of activities, such as anticancer, antimicrobial, and anti-inflammatory properties. The biological activity is often attributed to the ability of the 2-aminothiazole moiety to act as a hydrogen bond donor and acceptor, and to participate in various non-covalent interactions with biological targets.

While the specific biological targets and signaling pathways for 2-Amino-4-(4-biphenylyl)thiazole have not been reported, based on the activity of related compounds, it could potentially interact with kinases, a common target for 2-aminothiazole-based anticancer agents. The biphenyl group can engage in hydrophobic and π-stacking interactions within the binding site of a target protein.

A hypothetical signaling pathway that could be investigated for this class of compounds is the protein kinase signaling cascade.

Caption: A potential signaling pathway involving protein kinase inhibition.

Further research is required to elucidate the specific biological targets and mechanisms of action for 2-Amino-4-(4-biphenylyl)thiazole. High-throughput screening against a panel of kinases or other relevant biological targets would be a logical first step in determining its pharmacological profile.

References

Solubility Profile of 2-Amino-4-(4-biphenylyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-(4-biphenylyl)thiazole. Due to the limited availability of direct experimental quantitative data for this specific compound, this document focuses on predicted solubility, qualitative solubility inferred from synthetic chemistry, general solubility principles for 2-aminothiazole derivatives, and detailed experimental protocols for solubility determination.

Core Concepts: Understanding the Solubility of 2-Amino-4-(4-biphenylyl)thiazole

2-Amino-4-(4-biphenylyl)thiazole is a heterocyclic compound featuring a 2-aminothiazole core substituted with a biphenyl group. Its solubility is a critical parameter for its application in drug discovery and development, influencing formulation, bioavailability, and in vitro assay design. The molecular structure, with its combination of a polar aminothiazole ring and a large, nonpolar biphenyl group, suggests a complex solubility profile, likely favoring organic solvents over aqueous media.

Predicted Aqueous Solubility

While experimental data is scarce, a calculated water solubility for 2-Amino-4-(4-biphenylyl)thiazole is available.

| Parameter | Value | Source |

| Log10WS (mol/L) | -5.83 | Crippen Calculated Property |

| LogPoct/wat | 4.059 | Crippen Calculated Property |

Table 1: Predicted Aqueous Solubility and Lipophilicity.

This predicted low aqueous solubility (Log10WS of -5.83) is consistent with the compound's high octanol-water partition coefficient (LogPoct/wat of 4.059), indicating a strong preference for lipophilic environments.

Qualitative Solubility in Organic Solvents

Qualitative solubility information can be inferred from solvents used in the synthesis and purification of 2-aminothiazole derivatives. The compound is expected to exhibit some degree of solubility in the following common organic solvents:

| Solvent | Type | Rationale for Implied Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Commonly used as a solvent for storing and testing poorly soluble compounds in biological assays. |

| Methanol | Polar Protic | Frequently used as a solvent for the synthesis and recrystallization of 2-aminothiazole derivatives. |

| Ethanol | Polar Protic | Often used in purification steps such as recrystallization for related compounds. |

| Acetone | Polar Aprotic | Employed as a solvent in the synthesis of 2-amino-4-aryl thiazoles. |

| Ethyl Acetate | Moderately Polar | Used for extraction and purification of 2-aminothiazole compounds from reaction mixtures. |

| Chloroform | Nonpolar | Utilized as a solvent in the synthesis of some 2-aminothiazole derivatives. |

| Diethyl Ether | Nonpolar | Mentioned as a solvent for washing and purification in synthetic procedures. |

Table 2: Inferred Qualitative Solubility in Common Organic Solvents.

Factors Influencing Solubility

The solubility of 2-Amino-4-(4-biphenylyl)thiazole is governed by several key physicochemical factors. Understanding these allows for the rational selection of appropriate solvent systems and formulation strategies.

Caption: Key factors determining the solubility of the target compound.

-

Solvent Polarity : As a general principle for 2-aminothiazoles, solubility is higher in more polar solvents.[1]

-

Temperature : The solubility of most organic solids, including 2-aminothiazole derivatives, increases with temperature.[1]

-

pH : The presence of the basic amino group means that the solubility of 2-Amino-4-(4-biphenylyl)thiazole is likely pH-dependent. In acidic conditions, the amino group can be protonated, forming a more soluble salt.[1][2]

-

Hydrogen Bonding : The ability of the amino and thiazole nitrogen atoms to participate in hydrogen bonds with protic solvents can enhance solubility.[1]

Experimental Protocols for Solubility Determination

For researchers seeking to obtain precise quantitative solubility data, the following established methodologies are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Caption: Workflow for determining thermodynamic solubility.

Detailed Protocol:

-

Preparation : Add an excess amount of solid 2-Amino-4-(4-biphenylyl)thiazole to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, organic solvent).

-

Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Carefully remove an aliquot of the clear supernatant or filtrate and dilute it with an appropriate mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation : Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated solution of the compound in DMSO.

Caption: Workflow for determining kinetic solubility.

Detailed Protocol:

-

Stock Solution : Prepare a concentrated stock solution of 2-Amino-4-(4-biphenylyl)thiazole in 100% DMSO (e.g., 10 mM).

-

Serial Dilution : In a microtiter plate, add the DMSO stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations. The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 1%).

-

Incubation : Cover the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Detection : Measure the amount of precipitate formed in each well. This can be done using a plate reader that measures turbidity (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation, similar to the thermodynamic method.

-

Analysis : The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Conclusion

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a remarkable array of therapeutic agents. From the early days of antibacterial chemotherapy to the cutting edge of targeted cancer treatment, this versatile heterocyclic ring system has been a continuous source of innovation. This in-depth technical guide explores the discovery and rich history of 2-aminothiazole derivatives, providing a comprehensive overview of their synthesis, key developmental milestones, and their ever-expanding role in drug discovery.

A Historical Perspective: From Hantzsch's Synthesis to Modern Therapeutics

The story of 2-aminothiazoles begins in the late 19th century with the pioneering work of German chemist Arthur Hantzsch. In 1887, he developed a versatile method for the synthesis of thiazole derivatives, now famously known as the Hantzsch thiazole synthesis.[1][2] This reaction, involving the condensation of an α-haloketone with a thioamide, provided a straightforward entry to this important class of heterocyclic compounds.[1][3] The reaction of α-halo carbonyl compounds with thiourea specifically opened the door to the synthesis of 2-aminothiazoles.[2]

The first major therapeutic breakthrough for this class of compounds came with the advent of the sulfa drugs. Following the discovery of Prontosil in the early 1930s by Gerhard Domagk, which was metabolized to the active antibacterial agent sulfanilamide, a massive synthetic effort was launched to create more potent and less toxic derivatives.[4][5] This led to the development of Sulfathiazole in the late 1930s, a 2-aminothiazole derivative that became a life-saving antibiotic in the pre-penicillin era, dramatically reducing mortality from bacterial infections.[4][6]

While the rise of penicillin and other antibiotics led to a decline in the systemic use of sulfathiazole, the 2-aminothiazole scaffold continued to find applications in medicine.[4][5] In the mid-20th century, certain derivatives were identified as having thyroid inhibitory properties and were investigated for the treatment of hyperthyroidism.

The latter half of the 20th century and the beginning of the 21st century witnessed a renaissance for 2-aminothiazole derivatives, particularly in the field of oncology. The discovery of their ability to inhibit various protein kinases has positioned them as crucial components in the development of targeted cancer therapies.[7] Clinically approved drugs such as Dasatinib , a potent inhibitor of multiple tyrosine kinases used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), and Alpelisib , a PI3K inhibitor for certain types of breast cancer, feature the 2-aminothiazole core, highlighting its enduring importance in modern drug discovery.[7]

The Cornerstone of Synthesis: The Hantzsch Reaction and Beyond

The Hantzsch thiazole synthesis remains the most fundamental and widely used method for the preparation of the 2-aminothiazole core.[1][3] Its simplicity and the ready availability of starting materials have contributed to its longevity.

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole

This protocol describes the classical Hantzsch synthesis of the parent 2-aminothiazole from an α-haloketone and thiourea.

Materials:

-

α-Halo-ketone (e.g., 2-chloroacetaldehyde or 2-bromoacetophenone)

-

Thiourea

-

Solvent (e.g., Ethanol, Dimethylformamide (DMF))

-

Base (optional, e.g., Sodium bicarbonate)

Procedure:

-

Dissolve the α-haloketone and an equimolar amount of thiourea in a suitable solvent in a round-bottom flask.

-

Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If the reaction is performed under acidic conditions, neutralize the mixture with a mild base such as sodium bicarbonate solution.

-

The product, the 2-aminothiazole derivative, may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.

-

If the product remains in solution, it can be isolated by extraction with an appropriate organic solvent.

-

The crude product can be purified by recrystallization or column chromatography.

From Broad-Spectrum to Targeted Therapy: The Biological Activities of 2-Aminothiazole Derivatives

The biological activity of 2-aminothiazole derivatives is remarkably diverse, a testament to the scaffold's ability to be functionalized to interact with a wide range of biological targets.

Antibacterial Activity: The Legacy of Sulfathiazole

Sulfathiazole and other sulfa drugs act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[8] This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication.[8] By blocking this pathway, sulfathiazole exhibits a bacteriostatic effect, inhibiting bacterial proliferation.[5]

Anticancer Activity: A Modern Renaissance

The resurgence of interest in 2-aminothiazole derivatives has been largely driven by their potent and often selective anticancer activities. These compounds have been shown to modulate a variety of signaling pathways implicated in cancer progression.

3.2.1. Kinase Inhibition:

A primary mechanism of action for many anticancer 2-aminothiazole derivatives is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.

-

Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Certain 2-aminothiazole derivatives have been shown to be potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

-

PI3K (Phosphoinositide 3-kinase) Pathway: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Mutations and amplifications in this pathway are frequent in human cancers. Alpelisib is a prime example of a 2-aminothiazole derivative that selectively inhibits the p110α isoform of PI3K.

3.2.2. Other Anticancer Mechanisms:

Beyond kinase inhibition, 2-aminothiazole derivatives have been reported to exert their anticancer effects through various other mechanisms, including:

-

Inhibition of Hec1/Nek2: These proteins are involved in mitotic spindle assembly, and their inhibition leads to mitotic catastrophe in cancer cells.

-

Induction of Apoptosis: Many 2-aminothiazole derivatives have been shown to induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different checkpoints, preventing cancer cell proliferation.

The following diagram illustrates a simplified overview of some of the key signaling pathways targeted by anticancer 2-aminothiazole derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 2-aminothiazole derivatives, showcasing their synthetic accessibility and biological potency.

Table 1: Representative Yields for Hantzsch Synthesis of 2-Aminothiazole Derivatives

| α-Haloketone | Thiourea Derivative | Solvent | Yield (%) |

| 2-Bromoacetophenone | Thiourea | Ethanol | 85-95 |

| 2-Chloro-1-(4-fluorophenyl)ethanone | Thiourea | DMF | 82 |

| 3-Bromo-2-pentanone | N-Methylthiourea | Ethanol | 75 |

Table 2: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Derivative | Target | Cancer Cell Line | IC50 (µM) |

| Dasatinib | Multiple Tyrosine Kinases | K562 (CML) | <0.001 |

| Alpelisib | PI3Kα | MCF-7 (Breast) | 0.046 |

| 4-Aryl-N-arylcarbonyl-2-aminothiazole analog | Hec1/Nek2 | HeLa (Cervical) | 0.25 |

| Substituted 2-aminothiazole | Aurora Kinase A | HCT116 (Colon) | 0.015 |

Experimental Workflow for Synthesis and Biological Evaluation

The development of novel 2-aminothiazole derivatives follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Conclusion

The journey of 2-aminothiazole derivatives, from their initial discovery through the Hantzsch synthesis to their current prominence in targeted cancer therapy, is a compelling narrative of chemical ingenuity and therapeutic innovation. The enduring relevance of this scaffold underscores its remarkable versatility and its capacity to serve as a foundation for the development of novel drugs targeting a wide array of diseases. For researchers and drug development professionals, the rich history and expanding biological activities of 2-aminothiazole derivatives offer a fertile ground for future discoveries and the creation of next-generation therapeutics.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme.de [thieme.de]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. benchchem.com [benchchem.com]

- 5. britannica.com [britannica.com]

- 6. nbinno.com [nbinno.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

The Rising Therapeutic Potential of Biphenyl-Substituted Thiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs. When functionalized with a biphenyl moiety, this scaffold gives rise to a class of compounds with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the current research, quantitative data, and experimental methodologies related to the anticancer, anti-inflammatory, and antimicrobial potential of biphenyl-substituted thiazoles.

Anticancer Activity: Targeting Key Oncogenic Pathways

Biphenyl-substituted thiazoles have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a range of human cancer cell lines. The biphenyl group often enhances the lipophilicity and binding affinity of the molecule to its biological targets.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various biphenyl-substituted thiazole derivatives has been extensively evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency in inhibiting cancer cell growth. A summary of representative data is presented in Table 1.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 10d | Hela (Cervical) | 1.23 | Doxorubicin | 2.12 |

| PC3 (Prostate) | 2.14 | Doxorubicin | 3.41 | |

| HepG2 (Liver) | 3.21 | Doxorubicin | 4.52 | |

| MDA-MB-231 (Breast) | 2.54 | Doxorubicin | 3.89 | |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |

| 4d | MDA-MB-231 (Breast) | - | Sorafenib | - |

| 4b | MDA-MB-231 (Breast) | - | Sorafenib | - |

Table 1: In vitro anticancer activity of selected biphenyl-substituted thiazole derivatives.[1][2][3]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

A key mechanism underlying the anticancer activity of some biphenyl-substituted thiazoles is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis. By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize.[4]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by these compounds.

Experimental Protocols

A common and efficient method for synthesizing 2-amino-4-(biphenyl-4-yl)thiazole derivatives is the Hantzsch thiazole synthesis.[5]

-

Reaction Setup: In a round-bottom flask, combine the appropriate α-bromoketone (e.g., 2-bromo-1-(biphenyl-4-yl)ethan-1-one) (1 mmol) and a substituted thiourea (1.2 mmol).

-

Solvent and Catalyst: Add ethanol (10 mL) as the solvent. While some variations are catalyst-free, a mild base like sodium acetate can be used to facilitate the reaction.

-

Reaction Conditions: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure biphenyl-substituted thiazole.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the biphenyl-substituted thiazole compounds (typically in a range of 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity: Modulating the p38 MAP Kinase Pathway

Chronic inflammation is a key driver of many diseases. Biphenyl-substituted thiazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines.

In Vivo Anti-inflammatory Data

The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage inhibition of edema provides a measure of a compound's effectiveness.

| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema |

| IVa | 10 | 3 | 45.2 |

| IVb | 10 | 3 | 52.8 |

| IVc | 10 | 3 | 58.1 |

| Indomethacin | 10 | 3 | 65.4 |

Table 2: Anti-inflammatory activity of biphenyl-thiazole derivatives in the carrageenan-induced rat paw edema model.[6]

Mechanism of Action: p38 MAP Kinase Inhibition

A crucial pathway in the inflammatory response is the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is activated by cellular stress and inflammatory cytokines, leading to the production of other pro-inflammatory mediators like TNF-α and IL-6. Biphenyl-substituted thiazoles have been shown to inhibit p38 MAP kinase, thereby dampening the inflammatory cascade.

The following diagram illustrates the p38 MAP kinase signaling pathway and its inhibition.

Experimental Protocols

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Model: Use adult Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the test compound (e.g., 10 mg/kg, intraperitoneally or orally) one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of the animals.

-

Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control (vehicle-treated) group.

Commercial kits are available for measuring p38 MAP kinase activity. The general principle involves an in vitro kinase assay.

-

Immunoprecipitation: Immunoprecipitate active, phosphorylated p38 MAP kinase from cell lysates using an antibody specific for the phosphorylated form.

-

Kinase Reaction: Incubate the immunoprecipitated kinase with a specific substrate (e.g., ATF-2) and ATP in a kinase buffer.

-

Detection: The phosphorylation of the substrate is detected, often using a phospho-specific antibody in a Western blot or ELISA format. The inhibitory effect of the biphenyl-substituted thiazole is determined by its ability to reduce the phosphorylation of the substrate.[7][8][9][10]

Antimicrobial Activity: Disrupting Microbial Integrity

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Biphenyl-substituted thiazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| 16 | Candida auris | 1-2 | Amphotericin B | 1-2 |

| 17 | Candida auris | 1-2 | Amphotericin B | 1-2 |

| 7 | Candida albicans | 4 | - | - |

| 16 | Candida glabrata | 0.5-1 | Amphotericin B | 2 |

| 17 | Candida glabrata | 0.5-1 | Amphotericin B | 2 |

| - | Escherichia coli | 1.56-6.25 | - | - |

| - | Staphylococcus aureus | 1.56-6.25 | - | - |

Table 3: Minimum Inhibitory Concentrations (MICs) of selected biphenyl-substituted thiazole derivatives.[7][11]

Mechanism of Action: Membrane Disruption

While the exact mechanisms are still under investigation for many derivatives, evidence suggests that some biphenyl-substituted thiazoles exert their antimicrobial effect by disrupting the microbial cell membrane. This disruption can lead to a loss of membrane potential, leakage of essential intracellular components, and ultimately, cell death.[12][13]

The following diagram illustrates the proposed workflow for investigating the membrane disruption mechanism.

Experimental Protocols

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilutions: Perform serial twofold dilutions of the biphenyl-substituted thiazole compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This assay measures changes in the electrical potential across the microbial cell membrane.

-

Cell Preparation: Harvest microbial cells in the mid-logarithmic growth phase, wash, and resuspend them in a suitable buffer.

-

Dye Loading: Add a voltage-sensitive fluorescent dye (e.g., DiSC3(5)) to the cell suspension and incubate to allow the dye to accumulate in the polarized membranes.

-

Compound Addition: Add the biphenyl-substituted thiazole compound to the cell suspension.

-

Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorometer. Depolarization of the membrane is indicated by an increase in fluorescence as the dye is released from the membrane into the cytoplasm.[13][14]

Conclusion and Future Directions

Biphenyl-substituted thiazoles represent a versatile and highly promising scaffold in drug discovery. The data and methodologies presented in this guide highlight their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency and selectivity.

Future research in this area should focus on:

-

Elucidation of specific molecular targets: While some targets like VEGFR-2 and p38 MAP kinase have been identified, further investigation into the precise binding modes and off-target effects is warranted.

-

In vivo efficacy and pharmacokinetic studies: More extensive in vivo studies are needed to translate the promising in vitro data into clinically viable drug candidates.

-

Development of derivatives with improved safety profiles: A critical aspect of drug development is minimizing toxicity to host cells.

-

Exploration of novel therapeutic applications: The diverse biological activities of this compound class suggest that they may have potential in other disease areas as well.

The continued exploration of biphenyl-substituted thiazoles holds great promise for the development of novel and effective therapies to address a range of unmet medical needs.

References

- 1. Evaluation of bisphenylthiazoles as a promising class for combating multidrug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpmr.com [wjpmr.com]

- 3. Activities of nine antifungal agents against Candida auris biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. promega.com [promega.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 11. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

A Technical Guide to the Synthesis of 2-Amino-4-(4-biphenylyl)thiazole: A Key Starting Material in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. Among these, 2-Amino-4-(4-biphenylyl)thiazole serves as a crucial starting material for the synthesis of more complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the primary synthetic routes to 2-Amino-4-(4-biphenylyl)thiazole, detailed experimental protocols, and an exploration of the biological pathways targeted by its derivatives.

Core Synthetic Strategies

The principal and most established method for the synthesis of 2-amino-4-arylthiazoles, including the title compound, is the Hantzsch thiazole synthesis . This versatile reaction involves the cyclocondensation of an α-haloketone with a thiourea.

An alternative and efficient approach is a one-pot synthesis starting directly from the corresponding acetophenone, which proceeds via an in-situ α-bromination followed by cyclization with thiourea.

Key Starting Materials

The synthesis of 2-Amino-4-(4-biphenylyl)thiazole relies on the following key starting materials:

-

2-Bromo-1-(4-biphenylyl)ethanone: This α-haloketone is a crucial precursor for the Hantzsch synthesis.

-

4-Acetylbiphenyl: This compound serves as the initial starting material for the one-pot synthesis.

-

Thiourea: This reagent provides the 2-amino-thiazole core structure.

Experimental Protocols

This section details the experimental procedures for the synthesis of the key intermediate, 2-bromo-1-(4-biphenylyl)ethanone, and the final product, 2-Amino-4-(4-biphenylyl)thiazole.

Synthesis of 2-Bromo-1-(4-biphenylyl)ethanone (Starting Material)

General Protocol for α-Bromination of 4-Acetylbiphenyl:

-

Dissolution: Dissolve 4-acetylbiphenyl (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid.

-

Bromination: Add bromine (1 equivalent) dropwise to the solution at room temperature with stirring. The reaction progress can be monitored by the disappearance of the bromine color.

-

Work-up: After the reaction is complete, the mixture is typically poured into water to quench any remaining bromine. The product can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic layer is washed with a solution of sodium bicarbonate to remove any acidic byproducts, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 2-Amino-4-(4-biphenylyl)thiazole

Two primary methods for the synthesis of the title compound are presented below.

Method 1: Hantzsch Thiazole Synthesis

This classical approach involves the reaction of the pre-synthesized α-haloketone with thiourea.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-biphenylyl)ethanone (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Thiourea: Add thiourea (1.1-1.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The precipitate is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and inorganic salts. The crude product can be further purified by recrystallization from ethanol to yield pure 2-Amino-4-(4-biphenylyl)thiazole.

Method 2: One-Pot Synthesis from 4-Acetylbiphenyl

This method offers a more streamlined approach by generating the α-bromo ketone in situ.

Experimental Protocol:

-

Reaction Mixture: In a round-bottom flask, combine 4-acetylbiphenyl (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Bromination and Cyclization: Add a brominating agent, such as N-bromosuccinimide (NBS) or copper(II) bromide (CuBr2), to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or gentle reflux. The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used. Monitor the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is typically poured into water, and the resulting precipitate is collected by filtration. The solid is washed with water and a small amount of cold ethanol. Recrystallization from ethanol can be performed for further purification.

Quantitative Data

While a specific reported yield for the synthesis of 2-Amino-4-(4-biphenylyl)thiazole was not found in the surveyed literature, the Hantzsch synthesis of analogous 2-amino-4-arylthiazoles typically proceeds in good to excellent yields, often ranging from 70% to 95%.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂S | NIST |

| Molecular Weight | 252.34 g/mol | NIST |

| Melting Point | 206-208 °C | NIST[1] |

| Appearance | Solid | - |

Biological Context and Signaling Pathways

Derivatives of 2-aminothiazole are recognized for their potent inhibitory activity against key protein kinases involved in cancer progression, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is implicated in the development of various cancers. 2-Aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

VEGFR-2 Signaling Inhibition

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 signaling is a crucial strategy in cancer therapy to block tumor angiogenesis, thereby restricting tumor growth and metastasis. Several 2-aminothiazole-based compounds have been developed as potent VEGFR-2 inhibitors.

Conclusion

2-Amino-4-(4-biphenylyl)thiazole is a valuable and versatile starting material in medicinal chemistry, providing a gateway to a diverse range of biologically active molecules. The Hantzsch thiazole synthesis and its one-pot variations offer efficient and reliable methods for its preparation. The demonstrated potential of 2-aminothiazole derivatives to inhibit critical cancer-related signaling pathways, such as those mediated by Aurora kinases and VEGFR-2, underscores the importance of this scaffold in the ongoing development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to synthesize and utilize this key building block in their quest for new and improved medicines.

References

Technical Guide: 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine

An In-depth Overview for Chemical and Pharmaceutical Development

This technical guide provides a comprehensive overview of 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine, a heterocyclic compound featuring the 2-aminothiazole scaffold. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's nomenclature, physicochemical properties, synthesis, and potential biological relevance.

Nomenclature and Physicochemical Properties

4-([1,1'-biphenyl]-4-yl)thiazol-2-amine is a biphenyl-substituted aminothiazole. Its key identifiers and properties are summarized below.

| Property | Value |

| IUPAC Name | 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine |

| Synonyms | 2-Amino-4-(4-biphenylyl)thiazole, 4-(1,1'-Biphenyl-4-yl)thiazole-2-amine, 2-Amino-4-(p-diphenyl)thiazole |

| CAS Number | 2834-79-9 |

| Molecular Formula | C₁₅H₁₂N₂S |

| Molecular Weight | 252.33 g/mol |

| Melting Point | 206-208 °C |

| Appearance | Solid |

Synthesis via Hantzsch Thiazole Synthesis

The most common and efficient method for constructing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, first reported in 1887.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide derivative, such as thiourea.[1][2] For the synthesis of 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine, the key precursors are 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone and thiourea.

The general workflow for this synthesis is depicted below.

Caption: Hantzsch synthesis workflow for 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of the title compound.

Synthesis Protocol

This protocol is a representative procedure based on the classical Hantzsch thiazole synthesis.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone (1.0 equivalent) in absolute ethanol.

-

Addition of Reagent: Add thiourea (1.1-1.5 equivalents) to the solution.[2]

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[2]

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing cold deionized water or a dilute sodium bicarbonate solution to induce precipitation.[2][3]

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with deionized water to remove any inorganic salts.

-

Drying & Purification: Dry the crude product in a vacuum oven. If necessary, recrystallize the product from a suitable solvent such as ethanol to obtain the purified 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine.[5]

Characterization Protocols

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR signals would include peaks in the aromatic region (for the biphenyl and thiazole protons) and a broad singlet for the -NH₂ protons.[5]

-

Expected ¹³C NMR signals would correspond to the carbons of the biphenyl system and the thiazole ring.[5]

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a mull.

-

Record the IR spectrum.

-

Characteristic peaks are expected for N-H stretching (amine group, ~3100-3400 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and aromatic C-H and C=C stretching.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a suitable ionization technique (e.g., ESI or EI).

-

The resulting spectrum should show a molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of 252.33.

-

Biological Activities and Potential Mechanism of Action

The 2-aminothiazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7]